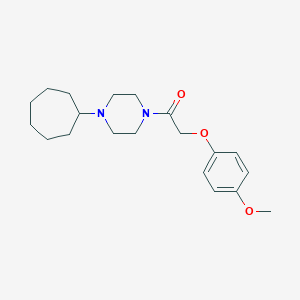![molecular formula C17H26N2O B247863 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone can be synthesized through several methods. One common approach involves the acylation of 1-(1-ethylpropyl)piperazine with phenylacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient production of 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where groups like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated piperazines.
Aplicaciones Científicas De Investigación
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylacetyl group can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparación Con Compuestos Similares
- **1-(1-Ethylpropyl
1-(1-Ethylpropyl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of a phenylacetyl group.
Propiedades
Fórmula molecular |
C17H26N2O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-(4-pentan-3-ylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H26N2O/c1-3-16(4-2)18-10-12-19(13-11-18)17(20)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Clave InChI |
GMHYYYROZGPHHH-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)
![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)

